

Application Notes: WR99210 Hydrochloride for Plasmodium falciparum Transfection

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Compound of Interest

Compound Name: WR99210 hydrochloride

Cat. No.: B1667809

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Audience: Researchers, scientists, and drug development professionals.

Introduction

WR99210 hydrochloride is a potent and selective inhibitor of the *Plasmodium falciparum* dihydrofolate reductase-thymidylate synthase (DHFR-TS), a critical enzyme in the folate biosynthesis pathway essential for parasite DNA synthesis and survival.[1][2][3] Due to its high affinity for the parasite enzyme and significantly lower affinity for the human ortholog, WR99210 is widely utilized as a positive selectable marker in *P. falciparum* transfection experiments.[1][4][5] Transfection plasmids are engineered to carry the human DHFR (hDHFR) gene, which confers resistance to WR99210, allowing for the selective growth of successfully transformed parasites.[1][3][6]

This document provides detailed protocols for the use of **WR99210 hydrochloride** in *P. falciparum* transfection, including recommended concentrations, selection timelines, and critical quality control considerations.

Mechanism of Action

WR99210 acts as a folate antagonist, specifically binding to the active site of the dihydrofolate reductase (DHFR) domain of the bifunctional DHFR-TS enzyme in *P. falciparum*. [1] This binding event blocks the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of thymidylate, purines, and some amino acids. The depletion of the tetrahydrofolate pool ultimately inhibits DNA synthesis and leads to parasite death. The selectivity of WR99210

arises from structural differences between the parasite and human DHFR enzymes.^[1] Plasmids containing the hDHFR gene express the human enzyme, which is not effectively inhibited by WR99210, thus enabling transfected parasites to survive in the presence of the drug.^{[5][6]}

Quantitative Data Summary

The effective concentration of WR99210 for selection can vary depending on the parasite strain, the transfection system, and the specific experimental goals. Below is a summary of concentrations reported in the literature.

Parameter	Concentration	Context	Reference
Standard Selection	2.5 nM	For selection of parasites expressing hDHFR.	^{[7][8][9][10]}
5 µM	Used in some earlier protocols for selection.	^{[11][12]}	
Low Concentration Selection	1.5 nM	Sufficient if parasites express wild-type P. falciparum DHFR.	^[7]
EC50 (Wild-Type Parasites)	~0.65 nM - 2.6 nM	Effective concentration for 87-100% inhibition of non-transformed FCB strain parasites.	^[13]
Resistance Fold-Change	~4,000-fold	Increase in resistance to WR99210 in parasites transformed with hDHFR.	^[6]

Experimental Protocols

Preparation of WR99210 Stock Solution

Materials:

- **WR99210 hydrochloride** (e.g., from Jacobus Pharmaceutical Company)[7][11]
- Tissue culture-grade water or complete culture medium (CM)[7][9]
- Sterile microcentrifuge tubes
- 0.22 μm sterile filter

Protocol:

- Dissolve **WR99210 hydrochloride** in tissue culture-grade water to a stock concentration of 10 mg/mL (25.4 mM).[9]
- Prepare working stocks of 25 μM by diluting the main stock in sterile water.[7]
- Sterile-filter the working stock solution using a 0.22 μm filter.
- Aliquot the sterile working stock into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store aliquots at -80°C for long-term storage or at 4°C for up to 4 weeks.[9]

Critical Note on Quality: It has been reported that some commercial stocks of WR99210 may contain an inactive regioisomer.[1][14] This can lead to failed selection experiments. It is crucial to source WR99210 from a reliable supplier and to monitor for efficacy. If selection fails, consider the possibility of an inactive compound.[1][14]

P. falciparum Transfection and Selection Protocol

This protocol outlines a general workflow for electroporation-based transfection followed by WR99210 selection.

Materials:

- Synchronized *P. falciparum* culture at ring stage (e.g., 3D7 or Dd2 strains)
- Plasmid DNA carrying the hDHFR selectable marker (50-100 μg per transfection)[9]

- Human red blood cells (RBCs)
- Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
- Cytomix electroporation buffer[7]
- Electroporator and 0.2 cm electroporation cuvettes[7][11]
- WR99210 working stock solution (25 μ M)

Protocol:

Day 0: Transfection

- Prepare a highly synchronous culture of *P. falciparum* at the ring stage with a parasitemia of 5-10%. [8]
- Harvest infected red blood cells (iRBCs) by centrifugation.
- Wash the iRBC pellet once with 1x Cytomix. [9]
- Resuspend the iRBC pellet in 300-400 μ L of 1x Cytomix. [7]
- Add 50-100 μ g of plasmid DNA to the iRBC suspension. [9]
- Transfer the mixture to a pre-chilled 0.2 cm electroporation cuvette.
- Electroporate the cells using appropriate settings (e.g., 0.31 kV, 950 μ F). [7]
- Immediately after electroporation, transfer the contents of the cuvette to a culture flask or plate containing complete culture medium and fresh RBCs.
- Incubate the culture under standard conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

Day 1-2: Recovery

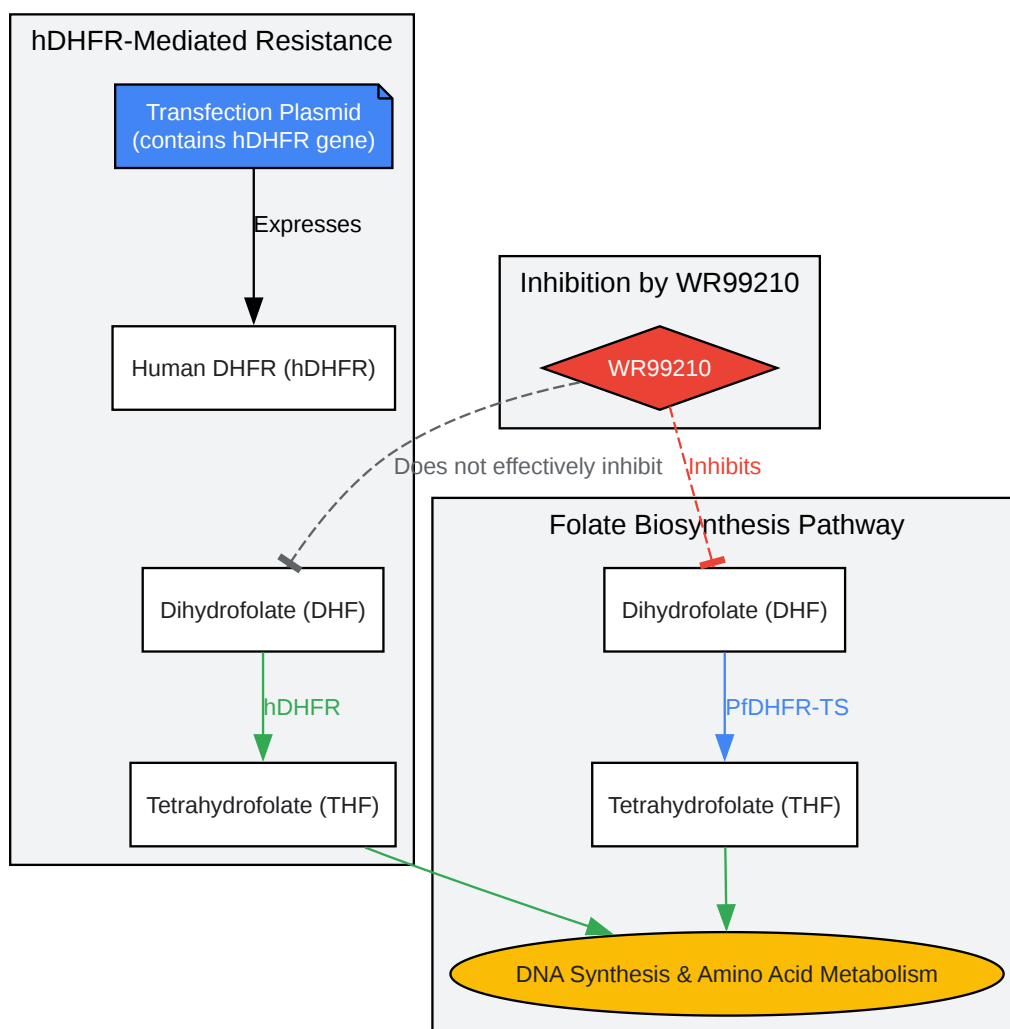
- The day after transfection, replace the culture medium.

- Allow the parasites to recover for 24-48 hours post-transfection without drug pressure.[\[11\]](#)
[\[12\]](#)

Day 2 onwards: WR99210 Selection

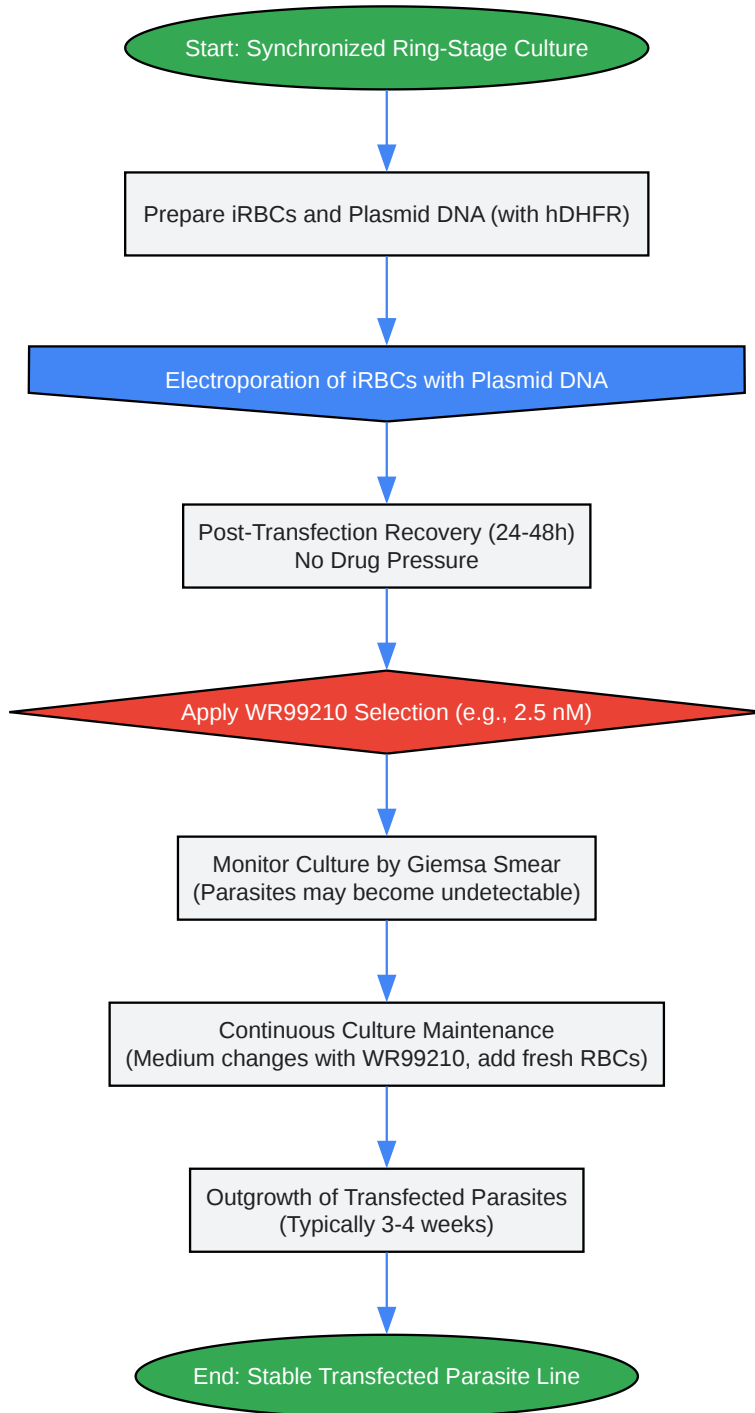
- Begin drug selection by adding WR99210 to the culture medium to a final concentration of 2.5 nM.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Maintain continuous drug pressure by replacing the medium with fresh WR99210-containing medium every 24-48 hours.
- Monitor the parasite culture by Giemsa-stained blood smears. Typically, parasites will become undetectable for a period following drug addition.[\[7\]](#)[\[8\]](#)
- Continue to maintain the culture with regular medium changes and the addition of fresh RBCs as needed.
- Drug-resistant parasites typically reappear within 3-4 weeks post-transfection.[\[7\]](#) Once a stable population of transfected parasites is established, the culture can be expanded.

Visualizations

Mechanism of Action of WR99210 in *P. falciparum*[Click to download full resolution via product page](#)

Caption: Mechanism of WR99210 action and hDHFR-mediated resistance.

P. falciparum Transfection Workflow with WR99210 Selection

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Caption: Workflow for P. falciparum transfection using WR99210.

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